1-(2-Cyanoethyl)aziridine
Overview
Description
1-(2-Cyanoethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of ethyleneimine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions for aziridines. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in the presence of a catalyst or under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Ring Opening: The products are often open-chain amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: The major products are oxides or hydroxylated derivatives.
Reduction: The primary products are amines.
Scientific Research Applications
1-(2-Cyanoethyl)aziridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with biological activity.
Polymer Chemistry: It is employed in the production of polyamines and other polymers with unique properties, such as antibacterial and antimicrobial coatings.
Material Science: The compound is used in the development of advanced materials with specific functionalities, such as CO2 adsorption and chelation.
Mechanism of Action
1-(2-Cyanoethyl)aziridine can be compared with other aziridines and similar compounds:
Aziridine: The parent compound, aziridine, is less substituted and has different reactivity due to the absence of the cyano group.
Azetidine: A four-membered nitrogen-containing ring, azetidine, has different ring strain and reactivity compared to aziridines.
Pyrrolidine: A five-membered nitrogen-containing ring, pyrrolidine, is less strained and has different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and other applications.
Comparison with Similar Compounds
- Aziridine
- Azetidine
- Pyrrolidine
Properties
IUPAC Name |
3-(aziridin-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLDCCUOMNCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147946 | |
Record name | 1-Aziridine propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-66-8 | |
Record name | 1-(2-Cyanoethyl)aziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)aziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aziridinepropanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aziridine propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aziridinepropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-CYANOETHYL)AZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O7E315QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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